molecular formula C22H21N3O5 B11377831 5-[(4-methoxyphenyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(4-methoxyphenyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11377831
M. Wt: 407.4 g/mol
InChI Key: UNVMPDZOEFDBLL-BJMVGYQFSA-N
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Description

5-[(4-METHOXYPHENYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a trimethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-METHOXYPHENYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the use of Schiff bases reduction routes . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(4-METHOXYPHENYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NaBH4, LiAlH4, KMnO4, and CrO3. The reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-[(4-METHOXYPHENYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it may inhibit tubulin polymerization, affecting cell division and growth . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-METHOXYPHENYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of methoxyphenyl and trimethoxyphenyl groups with an oxazole ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

5-(4-methoxyanilino)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H21N3O5/c1-26-16-8-6-15(7-9-16)24-22-17(13-23)25-20(30-22)10-5-14-11-18(27-2)21(29-4)19(12-14)28-3/h5-12,24H,1-4H3/b10-5+

InChI Key

UNVMPDZOEFDBLL-BJMVGYQFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C#N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C=CC3=CC(=C(C(=C3)OC)OC)OC)C#N

Origin of Product

United States

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